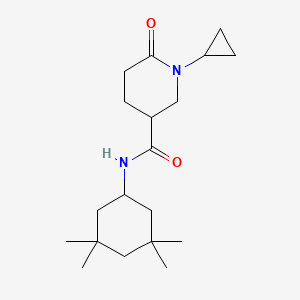
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and a tetramethylcyclohexyl moiety
Preparation Methods
The synthesis of 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Tetramethylcyclohexyl Moiety: This step involves the coupling of the tetramethylcyclohexyl group to the piperidine ring, which can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling.
Final Assembly: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using reagents like carbodiimides.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Research: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in industrial processes, such as catalysis and the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxamide can be compared with similar compounds, such as:
1-Cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
1-Cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
1-Cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxyl chloride: This compound has a carboxyl chloride group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-18(2)9-14(10-19(3,4)12-18)20-17(23)13-5-8-16(22)21(11-13)15-6-7-15/h13-15H,5-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEITIGEQZTBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)NC(=O)C2CCC(=O)N(C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Ethyl-5-methylphenoxy)-3-[4-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol](/img/structure/B4925499.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-5-(methoxymethyl)-N-methylfuran-2-carboxamide](/img/structure/B4925510.png)
![2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B4925516.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4925521.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B4925524.png)
![ethyl 1-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4925531.png)
![N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B4925544.png)
![2-[3-(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4925547.png)
![2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4925553.png)
![N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-NITROBENZAMIDE](/img/structure/B4925560.png)
![N'-(3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide](/img/structure/B4925574.png)
![ethyl 1-(4-hydroxy-2-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925575.png)
![2-[2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetonitrile](/img/structure/B4925581.png)
![7-(3,4-difluorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4925599.png)
